Dimethyl 2-(4-phenoxyphenyl)malonate

Description

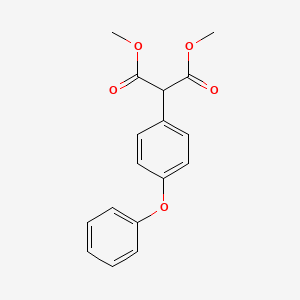

Dimethyl 2-(4-phenoxyphenyl)malonate is a malonic acid derivative featuring a phenoxyphenyl substituent at the 2-position of the malonate core. Structurally, it consists of two ester groups (methyl) and a 4-phenoxyphenyl group, which introduces steric bulk and electronic effects due to the ether-linked aromatic ring. Such compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science due to their reactivity in Michael additions, aldol condensations, and cyclization reactions .

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.30 g/mol |

IUPAC Name |

dimethyl 2-(4-phenoxyphenyl)propanedioate |

InChI |

InChI=1S/C17H16O5/c1-20-16(18)15(17(19)21-2)12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,15H,1-2H3 |

InChI Key |

DAOQIZDCGBISPO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical Properties of Malonate Derivatives

Insights:

- Solubility: Polar groups (e.g., amino in ) enhance solubility in polar solvents, while hydrophobic substituents (e.g., phenoxyphenyl) may reduce aqueous solubility.

- Melting Points: Crystalline derivatives like dimethyl 2-(4-aminophenyl)malonate exhibit defined melting points, whereas oily products (e.g., dimethyl 2-(1-methyl-3-oxo...)malonate ) lack such clarity, indicating amorphous nature.

Table 3: Application-Specific Comparisons

Critical Analysis:

- Pharmaceuticals: Fluorinated malonates (e.g., ) are prioritized for bioactivity due to enhanced metabolic stability. The target compound’s phenoxyphenyl group may confer similar advantages but requires empirical validation.

- Materials Science: Bulky malonates (e.g., phenoxyphenyl) could improve thin-film morphology in MOCVD by modulating precursor volatility and decomposition pathways .

- Catalysis : Electron-deficient malonates participate efficiently in asymmetric catalysis, as seen in , whereas electron-rich analogs may require tailored catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.